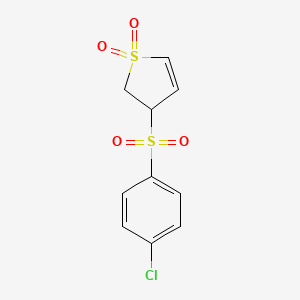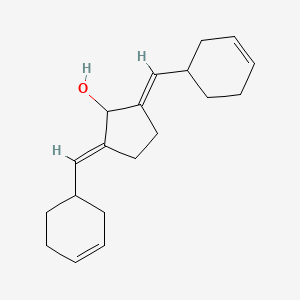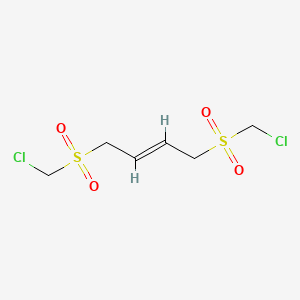
3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” is a chemical entity with significant potential in various fields of research and industry. This compound is known for its unique chemical structure and properties, which make it a subject of interest in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route typically includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.
Intermediate Formation: The initial reaction leads to the formation of intermediate compounds, which are then purified and isolated.
Final Synthesis: The intermediate compounds are subjected to further reactions, often involving catalysts and specific solvents, to yield the final product, “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
“3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products often retain the core structure of the compound while introducing new functional groups or modifying existing ones.
科学的研究の応用
“3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the therapeutic potential of “this compound” in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials, as well as in environmental applications such as pollution control.
作用機序
The mechanism of action of “3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of gene expression.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-6,10H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNZPCMCCQTFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C=CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039269.png)


